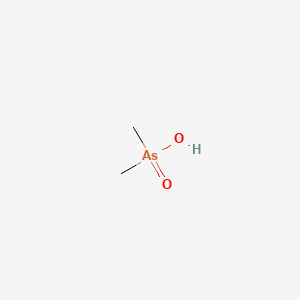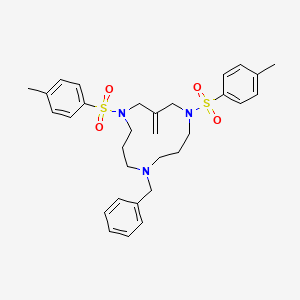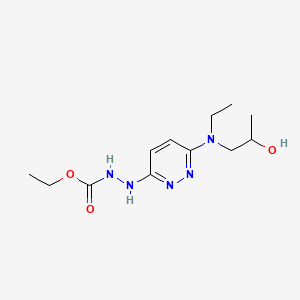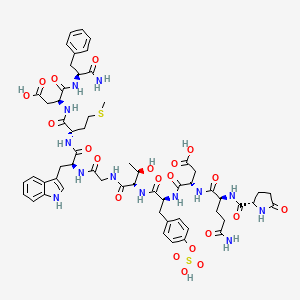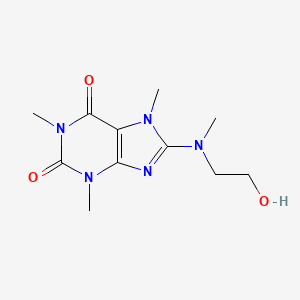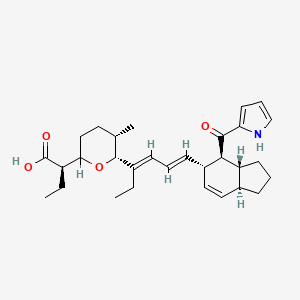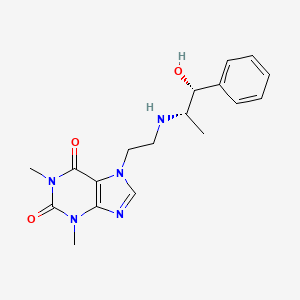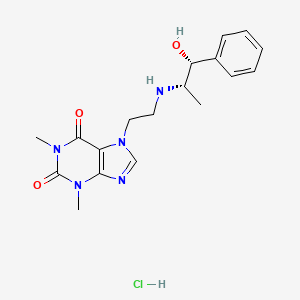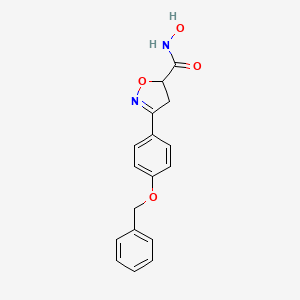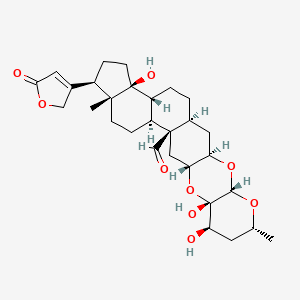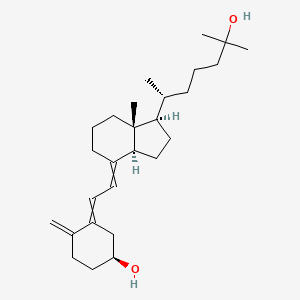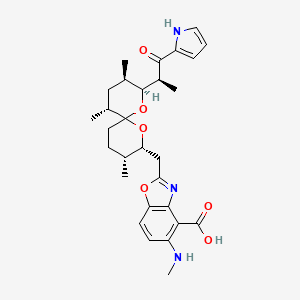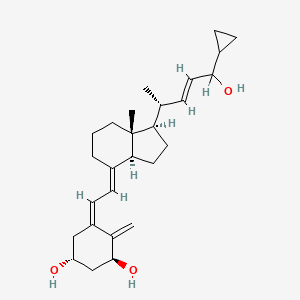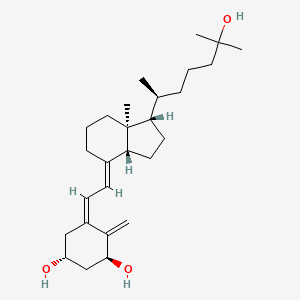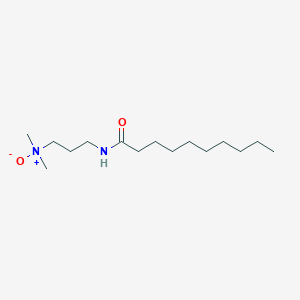
Capramidopropylamine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Capramidopropylamine oxide is a biochemical.
Aplicaciones Científicas De Investigación
Plasma Medicine and Cancer Therapy
Research in the field of plasma medicine, particularly the application of cold atmospheric plasma (CAP), has shown potential in cancer therapy. CAP produces reactive oxygen and nitrogen species which interact with cancer cells, triggering various cellular signaling pathways. These interactions can lead to cell apoptosis, offering a novel approach to cancer treatment (Keidar & Robert, 2015).
Nanoparticle Synthesis for Biomedical Applications
Superparamagnetic iron oxide nanoparticles (SPIONs) are widely used in biomedical applications like magnetic resonance imaging contrast enhancement and drug delivery. These nanoparticles have high magnetization values and are coated with non-toxic, biocompatible materials to ensure targetable delivery to specific areas in the body (Gupta & Gupta, 2005).
Nanoparticles in Anticancer and Antimicrobial Activities
Zinc oxide nanoparticles, including Capramidopropylamine oxide, exhibit significant anticancer and antimicrobial activities. Their ability to generate reactive oxygen species and induce apoptosis is crucial for their biomedical applications, such as drug delivery and amplifying synergistic effects (Mishra et al., 2017).
Cold Atmospheric Plasma for Lung Cancer Therapy
The integration of CAP with iron oxide-based magnetic nanoparticles has been explored for lung cancer therapy. This dual therapeutic method has shown effectiveness in inhibiting lung cancer cell proliferation and inducing apoptosis, highlighting its potential as a new cancer treatment strategy (Li et al., 2019).
Applications of Cold Atmospheric Plasma in Medicine
CAP is used in medicine for therapeutic purposes, such as wound healing and treatment of infective skin diseases. It demonstrates significant biological effects, including microorganism inactivation and stimulation of tissue regeneration. Research is expanding into areas like dentistry and cancer treatment (Weltmann & von Woedtke, 2016).
Role of Nitric Oxide in Plasma-Induced Effects
CAP's potential role as a nitric oxide delivery system in medicine is being investigated. It shows promise in treating conditions related to restricted nitric oxide bioavailability, such as impaired wound healing and microcirculation (Suschek & Opländer, 2016).
Redox Active Cerium Oxide Nanoparticles in Biomedical Applications
Cerium oxide nanoparticles (nanoceria) exhibit antioxidant properties effective in treating diseases caused by reactive oxygen species. Understanding their behavior in biological environments is critical for optimizing their biomedical applications (Lord et al., 2021).
Hollow Magnetic Nanoparticles in Drug Delivery
Hollow magnetic iron oxide nanoparticles are being explored for drug delivery due to their response to external magnetic fields and possibilities for coatings. This highlights their role in the magnetic separation of biomolecules and cells (Mohammadi Ziarani et al., 2019).
Perspectives on Cold Atmospheric Plasma Applications in Medicine
CAP applications in medicine are focused on treating wounds, skin diseases, and potentially cancer. Future research is aimed at improving plasma performance for therapeutic applications (von Woedtke et al., 2020).
Nanoceria in Biomedical Applications
Nanoceria's radical-scavenging role and its autocatalytic ability to regenerate under various conditions make it a valuable candidate in biomedical applications (Karakoti et al., 2008).
Iron Oxide Nanoparticles for Biomedical Applications
Iron oxide nanoparticles are utilized in various biomedical applications due to their superparamagnetism and biocompatible coatings, enhancing drug delivery and reducing toxicity (Arias et al., 2018).
Propiedades
Número CAS |
73772-44-8 |
|---|---|
Nombre del producto |
Capramidopropylamine oxide |
Fórmula molecular |
C15H32N2O2 |
Peso molecular |
272.43 g/mol |
Nombre IUPAC |
3-(decanoylamino)-N,N-dimethylpropan-1-amine oxide |
InChI |
InChI=1S/C15H32N2O2/c1-4-5-6-7-8-9-10-12-15(18)16-13-11-14-17(2,3)19/h4-14H2,1-3H3,(H,16,18) |
Clave InChI |
MPXCYFACEXGWMI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NCCC[N+](C)(C)[O-] |
SMILES canónico |
CCCCCCCCCC(=O)NCCC[N+](C)(C)[O-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Capramidopropylamine oxide; Decanamide, N-(3-(dimethylamino)propyl)-, N-oxide; Decanamide, N-(3-(dimethyloxidoamino)propyl)-; EINECS 277-598-7. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



